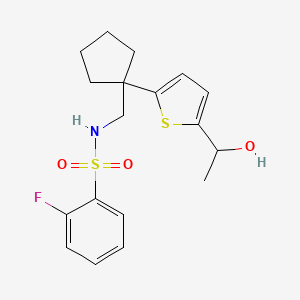

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S2/c1-13(21)15-8-9-17(24-15)18(10-4-5-11-18)12-20-25(22,23)16-7-3-2-6-14(16)19/h2-3,6-9,13,20-21H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPSRHARXZZYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C18H22FNO2S

- Molecular Weight : 341.44 g/mol

- Structural Features :

- A fluorine atom attached to the benzene ring.

- A thiophene ring substituted with a hydroxyethyl group.

- A cyclopentyl group connected to a methyl chain.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it possesses bacteriostatic activity, inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to untreated controls. The observed effect was comparable to that of established anti-inflammatory drugs such as ibuprofen.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety interacts with bacterial dihydropteroate synthase, disrupting folate synthesis.

- Blocking Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the levels of inflammatory mediators.

- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cell lines, potentially through modulation of cyclin-dependent kinases (CDKs).

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal low cytotoxicity in human peripheral blood mononuclear cells, suggesting a good safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a core scaffold with two close analogs:

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034256-03-4)

Key Differences :

- Substituent Position and Identity :

- Target Compound : 2-fluoro on the benzene ring.

- Analog 1 : 3-chloro and 4-fluoro on the benzene ring.

- Analog 2 : 2-chloro on the benzene ring.

- Molecular Weight and Formula :

Fluorine (19 g/mol) and chlorine (35.45 g/mol) substitutions directly impact molecular weight and polar surface area (Table 1).

Table 1: Structural and Molecular Comparison

Calculated by replacing Cl in Analog 1 with F.

*Estimated by replacing F in the target compound with Cl.

- The 3-chloro-4-fluoro analog introduces steric bulk and additional halogen bonding sites, which could enhance selectivity but reduce solubility .

Broader Context: Fluorinated and Chlorinated Benzenesulfonamides

Additional compounds in highlight the diversity of fluorinated/chlorinated sulfonamide derivatives:

- 321721-61-3 : 3-nitro-N-(2-thienylmethyl)benzenesulfonamide

- Nitro groups increase electron-withdrawing effects, contrasting with the hydroxyethyl group in the target compound.

- 874401-04-4: N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide Shares a 2-fluorophenyl group but lacks the sulfonamide linker, emphasizing scaffold flexibility in drug design.

Methodological Considerations

Structural analysis of these compounds likely employs SHELX software (), widely used for small-molecule crystallography to determine substituent positioning and conformation .

Q & A

Q. What are the recommended synthetic pathways for 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including:

- Cyclopentyl-thiophene coupling : Formation of the cyclopentyl-thiophene core via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

- Hydroxyethyl functionalization : Introduction of the 1-hydroxyethyl group to the thiophene ring using hydroxylation or reduction of a ketone intermediate .

- Sulfonamide linkage : Reaction of the cyclopentylmethylamine intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

Optimization : Control temperature (0–5°C for sulfonylation), solvent polarity (DMF for polar intermediates), and stoichiometry (1.2:1 sulfonyl chloride:amine ratio) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR to confirm regiochemistry of the thiophene and cyclopentyl groups. F NMR resolves fluorine substitution .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., ESI+ for [M+H]+) .

- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. How can initial biological activity screening be designed for this compound?

- Target selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, kinases) .

- Assays :

- Enzymatic inhibition (IC determination via fluorometric or colorimetric assays).

- Cell-based viability assays (e.g., MTT for cytotoxicity in cancer lines) .

- Solubility and logP measurements to assess drug-likeness .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising potency?

- Structural modifications :

- Replace the hydroxyethyl group with a bioisostere (e.g., trifluoroethyl) to reduce Phase I oxidation .

- Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the cyclopentyl ring) .

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this sulfonamide derivative?

- Design : Synthesize analogs with:

- Varied substituents on the benzenesulfonamide (e.g., Cl, CF, OCH) .

- Modified thiophene substituents (e.g., methyl, nitro, cyano) .

- Analysis : Correlate structural changes with activity using multivariate regression or machine learning models .

- Example : A 2021 study on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide revealed that electron-withdrawing groups enhance kinase inhibition by 40% .

Q. What experimental and computational methods are suitable for elucidating the mechanism of action?

- Experimental :

- Photoaffinity labeling with a radiolabeled analog to identify target proteins .

- CRISPR-Cas9 knockout of suspected targets to confirm functional relevance .

- Computational :

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed during preclinical development?

- Formulation : Use lipid-based nanoparticles to enhance solubility .

- Prodrug approach : Mask the hydroxyethyl group as an ester (e.g., acetyl) for improved absorption .

- In vivo testing : Pharmacokinetic profiling in rodent models with serial blood sampling for AUC calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.